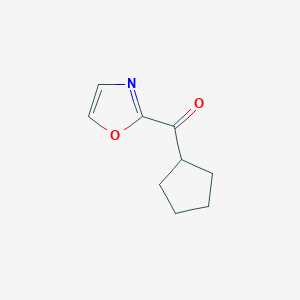

2-Cyclopentanoyloxazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

cyclopentyl(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8(7-3-1-2-4-7)9-10-5-6-12-9/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULLTOZALWAOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642046 | |

| Record name | Cyclopentyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-86-6 | |

| Record name | Cyclopentyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Oxazole Derivatives, with a Specific Focus on the 2 Position

Classical and Refined Protocols for Oxazole (B20620) Ring Construction

Classical methods for oxazole synthesis have long been the bedrock of heterocyclic chemistry, providing reliable routes to this important scaffold. Over time, these methods have been refined and adapted to improve yields, expand substrate scope, and accommodate more complex molecular architectures.

Robinson-Gabriel Cyclodehydration Approaches

The Robinson-Gabriel synthesis is a cornerstone reaction for the formation of oxazoles, involving the intramolecular cyclodehydration of 2-acylamino ketones. wikipedia.orgcutm.ac.in This method, independently reported by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, typically requires a cyclodehydrating agent, such as sulfuric acid or phosphorus oxychloride, to facilitate the ring closure. wikipedia.orgsynarchive.com The starting 2-acylamino ketones can be conveniently prepared through methods like the Dakin-West reaction. wikipedia.org

The mechanism proceeds through the dehydration of the α-acylamino ketone to form the oxazole ring. synarchive.com The reaction has proven valuable in the synthesis of various oxazole-containing molecules. For instance, it was employed in the synthesis of a dual PPARα/γ agonist with potential applications for type 2 diabetes, where the cyclodehydration was achieved using either phosphorus oxychloride in dimethylformamide or catalytic sulfuric acid in acetic anhydride (B1165640). wikipedia.org

Modern adaptations have sought to improve the reaction's versatility. A solid-phase version has been developed using a benzhydrylic-type linker and trifluoroacetic anhydride as the cyclodehydrating agent in an ethereal solvent. wikipedia.orgnih.gov This approach allows for the traceless synthesis of oxazoles. nih.gov Furthermore, a one-pot, diversity-oriented synthesis has been established by combining a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration, utilizing aluminum chloride and trifluoromethanesulfonic acid. wikipedia.orgnih.gov

Fischer Oxazole Synthesis and its Contemporary Adaptations

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to oxazoles from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid. wikipedia.orgdbpedia.org Typically, both reactants possess aromatic groups, leading to the formation of 2,5-disubstituted oxazoles. wikipedia.org An illustrative example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyloxazole (B146863). cutm.ac.inwikipedia.org

The reaction mechanism involves the addition of gaseous HCl to the cyanohydrin, forming an iminochloride intermediate. wikipedia.org This is followed by a dehydration reaction to yield the oxazole. wikipedia.org While traditionally used for diaryloxazoles, recent advancements have expanded its scope. wikipedia.org For instance, a modified procedure allows for the synthesis of 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides, broadening the applicability beyond diaryl systems. wikipedia.org The Fischer synthesis has been instrumental in preparing compounds like halfordinol, a parent compound for certain alkaloids. wikipedia.org

Bredereck Reaction and Optimized Variants for Disubstituted Oxazoles

The Bredereck reaction offers a valuable method for synthesizing substituted oxazoles. A key reagent in this context is tert-butoxy (B1229062) bis(dimethyl-amino)methane, also known as Bredereck's reagent. This reagent is effective in condensations with CH-acidic compounds. researchgate.net In instances where substrate acidity is a limiting factor, Bredereck's reagent can offer superior results compared to dimethylformamide acetals because the tert-butoxide formed as a byproduct is a stronger base. researchgate.net

Optimized variants of reactions that can lead to disubstituted oxazoles often focus on improving reaction conditions to enhance yield and selectivity. beilstein-journals.org For example, iodine-catalyzed decarboxylative domino reactions have been developed for the direct synthesis of 2,5-disubstituted oxazoles from readily available starting materials like aryl methyl ketones and α-amino acids. nih.gov Another approach involves a cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes, which proceeds under mild conditions to afford 2,5-disubstituted oxazoles. rsc.org This method has been successfully applied to the one-step synthesis of natural products such as texamine and balsoxin. rsc.org

Van Leusen Oxazole Synthesis Utilizing Tosylmethyl Isocyanide (TosMIC)

The Van Leusen oxazole synthesis is a powerful and versatile method for preparing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction is driven by the unique reactivity of TosMIC, which possesses acidic protons, a sulfinic acid leaving group, and an isocyano group. organic-chemistry.org The reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov

The process begins with the deprotonation of TosMIC by a base, creating a nucleophilic carbanion. wikipedia.orgyoutube.com This carbanion then attacks the aldehyde, and a subsequent intramolecular cyclization forms an oxazoline (B21484) intermediate. organic-chemistry.orgwikipedia.org Base-promoted elimination of the tosyl group from the oxazoline yields the final oxazole product. organic-chemistry.orgvarsal.com This method is particularly effective for synthesizing 5-substituted oxazoles. nih.govwikipedia.org

The Van Leusen synthesis has been adapted for various applications. For instance, it can be performed in ionic liquids and combined with cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. wikipedia.org Solid-phase versions using a polystyrene-based resin with sulfonylmethylisocyanide groups have also been developed. wikipedia.org

Metal-Catalyzed Strategies for Oxazole Formation and Functionalization

The advent of metal-catalyzed reactions has revolutionized the synthesis of heterocyclic compounds, including oxazoles. These methods often offer high efficiency, selectivity, and functional group tolerance under milder conditions compared to classical approaches.

Palladium-Catalyzed C-H Activation Pathways Leading to Oxazoles

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of organic molecules and the construction of complex heterocyclic systems. rsc.org This strategy allows for the formation of C-C and C-heteroatom bonds by activating otherwise inert C-H bonds.

One notable application is the synthesis of oxazole derivatives from simple amides and ketones. organic-chemistry.org This method involves a palladium-catalyzed sp2 C-H activation, leading to sequential C-N and C-O bond formations in a single step. organic-chemistry.org The reaction typically utilizes palladium acetate (B1210297) as the catalyst, with an oxidant like K₂S₂O₈ and a promoter such as CuBr₂. organic-chemistry.org This approach provides a direct and efficient route to highly substituted oxazoles, overcoming the limitations of traditional methods that often require pre-functionalized substrates or harsh reagents. organic-chemistry.org

Furthermore, palladium-catalyzed C-H activation has been employed for the direct C2-alkenylation of oxazoles. nih.gov This reaction uses alkenyl tosylates and can be achieved with very low (parts per million) levels of a palladium catalyst in complex with a specific ligand, such as PhMezole-Phos. nih.gov This method is scalable and demonstrates excellent tolerance for various functional groups, enabling the rapid diversification of oxazole-based structures. nih.gov Another innovative approach involves the palladium-catalyzed C-H activation of simple arenes and a subsequent cascade reaction with nitriles to assemble 2,4,5-trisubstituted oxazoles. rsc.orgmatilda.science

Table 1: Comparison of Synthetic Methodologies for Oxazole Derivatives

| Synthesis Method | Key Reactants | Typical Substitution Pattern | Key Features & Advantages |

|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino ketones | 2,5-Disubstituted, 2,4,5-Trisubstituted | Classical, reliable method; modern solid-phase and one-pot variants available. wikipedia.orgnih.govnih.gov |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | 2,5-Disubstituted (often aromatic) | Direct synthesis from simple precursors; adaptations for non-diaryl oxazoles exist. wikipedia.org |

| Bredereck Reaction | CH-acidic compounds, Bredereck's reagent | Disubstituted | Effective for substrates with low acidity. researchgate.net |

| Van Leusen Oxazole Synthesis | Aldehydes, TosMIC | 5-Substituted | Versatile, high-yielding, and compatible with various functional groups and reaction conditions. organic-chemistry.orgwikipedia.org |

| Palladium-Catalyzed C-H Activation | Amides, Ketones, Arenes, Nitriles | Highly substituted (e.g., 2,4,5-trisubstituted) | Direct functionalization, high efficiency, and broad substrate scope under mild conditions. rsc.orgorganic-chemistry.orgmatilda.science |

Copper-Mediated Cyclizations and Coupling Reactions in Oxazole Synthesis

Copper catalysis has emerged as a robust and economical tool for constructing the oxazole nucleus. These methods often proceed through tandem oxidative cyclization pathways, providing access to polysubstituted oxazoles from readily available starting materials. organic-chemistry.orgjsynthchem.com One prominent strategy involves the copper-catalyzed reaction of α-diazoketones with amides, which yields 2,4-disubstituted oxazoles efficiently. organic-chemistry.org Another approach utilizes a base-promoted dibromination of enamides, followed by a copper(I)-catalyzed intramolecular cyclization to furnish 5-bromo-oxazoles. organic-chemistry.org

Copper-catalyzed tandem reactions are particularly noteworthy for their efficiency. For instance, the reaction between readily available iodonium-phosphonium hybrid ylides and amides, catalyzed by copper, proceeds through an unprecedented α-phosphonium copper carbenoid intermediate to form oxazoles with excellent regioselectivity. organic-chemistry.org Furthermore, highly efficient tandem oxidative cyclizations catalyzed by copper can produce polysubstituted oxazoles under mild conditions, presenting an attractive alternative to traditional synthetic routes. organic-chemistry.orgrsc.org A nano-magnetic catalyst, Fe3O4@SiO2-Bipyridine-CuCl2, has been effectively used for the synthesis of oxazole derivatives through the condensation of benzamide (B126) with 2-bromoacetophenone (B140003) derivatives in ethanol, highlighting a reusable and eco-friendly catalytic system. jsynthchem.com

| Catalyst System | Starting Materials | Product Type | Key Features | Citations |

| Copper(II) triflate | α-Diazoketones, Amides | 2,4-Disubstituted oxazoles | Versatile for synthesizing analogues of natural products. | organic-chemistry.org |

| Cu(I) | β,β-dibrominated secondary enamides | 5-Bromo-oxazoles | Proceeds via intramolecular cyclization. | organic-chemistry.org |

| Fe3O4@SiO2-Bipyridine-CuCl2 | Benzamide, 2-Bromoacetophenone | 2,4-Disubstituted oxazoles | Eco-friendly, reusable magnetic nanocatalyst. | jsynthchem.com |

| Copper Catalyst | Iodonium-phosphonium ylides, Amides | Oxazoles | Excellent regioselectivity via α-phosphonium Cu carbenoid. | organic-chemistry.org |

Gold-Catalyzed Approaches to Oxazole Scaffolds

Gold catalysis has proven to be exceptionally effective for synthesizing oxazoles, largely due to its ability to activate alkynes and other unsaturated systems under mild conditions. nih.gov These reactions often exhibit high efficiency and excellent regioselectivity. nih.gov A notable example is the gold-catalyzed [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles, which provides a regioselective route to fully-substituted oxazoles. nih.gov The mechanism is proposed to involve the formation of a gold carbene species followed by intramolecular nucleophilic cyclization. nih.gov

Gold catalysts can also mediate the synthesis of 2,5-disubstituted oxazoles from terminal alkynes and nitriles in a [2+2+1] annulation, where an oxygen atom is supplied by an oxidant. organic-chemistry.org Another innovative strategy combines gold catalysis with radical chemistry, enabling the synthesis of 5-oxazole ketones from internal N-propargylamides using an oxidant like 4-MeO-TEMPO. organic-chemistry.orgacs.org This approach merges the catalytic prowess of gold with radical processes in a one-pot synthesis. acs.org Furthermore, gold(I)-catalyzed oxidative annulation involving ynamides and nitriles offers a pathway to 5-amino-1,3-oxazoles. organic-chemistry.org

| Catalyst/Reagents | Starting Materials | Product Type | Key Features | Citations |

| Gold catalyst | Alkynyl triazenes, 1,2,4-Dioxazoles | Fully-substituted oxazoles | Regioselective [3+2] cycloaddition; mild conditions. | nih.gov |

| Gold catalyst, Oxidant | Terminal alkynes, Nitriles | 2,5-Disubstituted oxazoles | [2+2+1] annulation reaction. | organic-chemistry.org |

| Gold catalyst, 4-MeO-TEMPO | Internal N-propargylamides | 5-Oxazole ketones | Merges gold catalysis with radical chemistry. | organic-chemistry.orgacs.org |

| Gold(I) catalyst | Ynamides, Nitriles | 5-Amino-1,3-oxazoles | Oxidative annulation. | organic-chemistry.org |

Emerging and Sustainable Synthetic Pathways for Oxazoles

Recent research has focused on developing more sustainable and environmentally friendly methods for oxazole synthesis. These emerging pathways include photochemical reactions, the use of novel catalytic systems like Metal-Organic Frameworks, and the refinement of one-pot multicomponent reactions.

Photochemical Reaction Systems for Oxazole Assembly

Photochemical methods offer a green alternative for oxazole synthesis by using light as a traceless reagent to drive reactions, often at room temperature. Visible-light photocatalysis, for example, enables the synthesis of valuable substituted oxazoles from readily available α-bromoketones and benzylamines using a ruthenium-based photocatalyst. organic-chemistry.org This process is advantageous as it avoids the need for harsh reagents. organic-chemistry.org

Another sustainable approach is the CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines, which prepares substituted oxazoles without transition-metal catalysts or peroxides. organic-chemistry.orgrsc.org Photochemical flow chemistry has also been utilized, where the photolysis of a diazo compound generates a singlet carbene that undergoes a [3+2] cycloaddition with a nitrile to form the oxazole ring. researchgate.net This method is efficient and can be performed in continuous flow systems, enhancing scalability. researchgate.net Additionally, a photoannulation of α-azidochalcones mediated by 2,4-dinitrophenol (B41442) under visible light provides an excellent yield of 2,5-diaryloxazoles. organic-chemistry.org

Metal-Organic Framework (MOF) Confinement Effects in Selective Oxazole Synthesis

Metal-Organic Frameworks (MOFs) are porous materials that can act as unique catalytic platforms. rsc.org The confinement of reactants within the nanoscale pores of a MOF can significantly alter reaction pathways and enhance product selectivity by stabilizing intermediates and suppressing side reactions. rsc.org This "confinement-based approach" has been successfully applied to oxazole synthesis. rsc.org

By carefully tuning the pore size and active sites of a MOF catalyst, the reaction between indole (B1671886) and formaldehyde (B43269) was directed away from its intrinsic pathway to selectively produce a novel, previously unreported oxazole compound. rsc.org Mechanistic studies revealed that the confined environment within the MOF pores facilitates multi-stage cascade reactions and stabilizes specific reaction pathways, demonstrating a powerful strategy for discovering new chemical transformations and synthesizing complex molecules with high precision. rsc.org

Multicomponent Reactions (MCRs) and One-Pot Syntheses of Functionalized Oxazoles

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all starting materials, are highly valued for their atom economy and efficiency. thieme-connect.com The van Leusen oxazole synthesis is a classic MCR that produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions. nih.gov This method has been widely adapted, including under microwave-assisted conditions and using water as a solvent with β-cyclodextrin, enhancing its green credentials. nih.gov

A one-pot synthesis of 5-methoxyoxazoles has been developed from the reaction of aldehydes, amines, and methyl α-isocyanoacetate. thieme-connect.com Similarly, various polysubstituted oxazoles can be synthesized via a domino oxidative cyclization from simple starting materials in a one-pot, transition-metal-free process mediated by t-BuOOH/I2. organic-chemistry.org These MCRs and one-pot procedures streamline the synthesis of functionalized oxazoles, reducing waste and operational complexity. organic-chemistry.orgthieme-connect.comtandfonline.com

Green Chemistry Approaches in Oxazole Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. ijpsonline.comijpsonline.com In the context of oxazole synthesis, this involves employing safer solvents, utilizing energy-efficient technologies like microwave and ultrasound irradiation, and developing highly efficient catalytic systems. ijpsonline.commdpi.comnih.govresearchgate.net

Microwave-assisted synthesis, for instance, can significantly reduce reaction times and increase product yields in reactions like the van Leusen synthesis. nih.govnih.gov Ultrasound irradiation is another energy-efficient technique that enhances reaction rates, as demonstrated in the indium(III) chloride-catalyzed synthesis of 2-phenyloxazoline from benzonitrile (B105546) and 2-aminoethanol. ijpsonline.com The use of reusable catalysts, such as the magnetic copper nanocatalyst mentioned previously, and performing reactions in environmentally benign solvents like water or ionic liquids are central to green synthetic strategies for oxazoles. jsynthchem.comijpsonline.comijpsonline.com These approaches not only minimize environmental impact but also often lead to improved reaction performance and purity. ijpsonline.comijpsonline.com

Targeted Approaches for the Synthesis of 2-Cyclopentanoyloxazole and Related Structures

The synthesis of this compound can be approached through two primary strategies: the construction of the oxazole ring with the cyclopentanoyl group already incorporated into one of the precursors, or the late-stage functionalization of a pre-formed oxazole ring at the C2-position. Both pathways offer distinct advantages and are supported by established methodologies in oxazole chemistry.

One of the most common methods for constructing 4,5-disubstituted oxazoles involves the reaction of activated carboxylic acid derivatives with activated methyl isocyanides. nih.gov This approach can be adapted for the synthesis of this compound by utilizing cyclopentanecarboxylic acid. A highly efficient method involves the in situ activation of the carboxylic acid with a triflylpyridinium reagent, followed by trapping with an isocyanoacetate. nih.gov This transformation proceeds through the formation of an acylpyridinium salt, which then reacts with the deprotonated isocyanoacetate to yield the desired oxazole. nih.gov

Another viable route involves the reaction of an α-haloketone with a primary amide. pharmaguideline.com In the context of this compound synthesis, this would entail the use of an amide derived from cyclopentanecarboxylic acid (cyclopentanecarboxamide) and a suitable α-haloketone.

Furthermore, the reaction of isocyanides with acid chlorides provides a direct method for the synthesis of 2-substituted oxazoles. pharmaguideline.com The use of cyclopentanecarbonyl chloride as the acid chloride component would directly install the desired cyclopentanoyl group at the 2-position of the oxazole ring. Dehydrating agents such as sulfuric acid, phosphorus pentachloride, or phosphorus oxychloride are often employed to facilitate the cyclization. pharmaguideline.com

Late-stage C2-acylation of an unsubstituted or 2-lithiated oxazole represents another strategic approach. Direct acylation of oxazoles can be challenging due to the electron-deficient nature of the ring. However, metallation at the C2-position, which is the most electron-deficient carbon atom, can be achieved using a strong base like n-butyllithium to form a 2-lithio-oxazole intermediate. pharmaguideline.com This nucleophilic intermediate can then be reacted with an electrophilic source of the cyclopentanoyl group, such as cyclopentanecarbonyl chloride, to afford this compound. It is important to note that 2-lithio-oxazoles can be unstable and may fragment into open-chain isocyanides. pharmaguideline.com

A transition-metal-free direct C-2 aroylation of oxazoles with acid chlorides has been reported, catalyzed by N,N-dimethyl-4-aminopyridine (DMAP), which could potentially be adapted for cyclopentanoyl chloride. organic-chemistry.org This method provides the corresponding 2-ketoazoles in good yields. organic-chemistry.org

Below are data tables summarizing these targeted synthetic approaches for this compound.

Table 1: Synthesis of this compound via Oxazole Ring Formation

| Method | Key Reactants | Reagents/Conditions | Product |

| From Carboxylic Acid and Isocyanide | Cyclopentanecarboxylic acid, Ethyl isocyanoacetate | Triflylpyridinium reagent, DMAP | Ethyl this compound-4-carboxylate |

| From α-Haloketone and Amide | α-Haloketone (e.g., 2-bromo-1-phenylethanone), Cyclopentanecarboxamide | Heat | 2-Cyclopentanoyl-5-phenyloxazole |

| From Isocyanide and Acid Chloride | Tosylmethyl isocyanide (TosMIC), Cyclopentanecarbonyl chloride | Base (e.g., K2CO3), Alcohol | This compound |

Table 2: Synthesis of this compound via C2-Functionalization

| Method | Key Reactants | Reagents/Conditions | Product |

| C2-Lithiation and Acylation | Oxazole, Cyclopentanecarbonyl chloride | 1. n-Butyllithium, THF, low temperature2. Cyclopentanecarbonyl chloride | This compound |

| DMAP-Catalyzed Acylation | Oxazole, Cyclopentanecarbonyl chloride | DMAP, suitable solvent | This compound |

Mechanistic Investigations of Oxazole Ring Formation and Transformation Pathways

Elucidation of Key Reactive Intermediates in Oxazole-Forming Reactions

The formation of the oxazole (B20620) ring can be achieved through various synthetic strategies, each characterized by the generation of specific reactive intermediates. The classical Robinson-Gabriel synthesis, for instance, proceeds via the cyclodehydration of α-acylamino ketones. mdpi.com In this process, the α-acylamino ketone is a crucial intermediate that, under dehydrating conditions (e.g., using sulfuric acid or phosphorus pentoxide), forms the oxazole ring.

More contemporary methods have expanded the range of accessible intermediates. Palladium-catalyzed syntheses from amides and ketones have been shown to proceed through intermediates formed via dehydration condensation, followed by imine/enamine isomerization and C-H activation. organic-chemistry.org Another approach involves the activation of amides with triflic anhydride (B1165640) in the presence of nitriles, which generates highly reactive nitrilium adducts. acs.orgnih.gov These adducts are key to the subsequent cyclization that forms the oxazole core.

Radical-mediated pathways offer alternative routes to oxazoles, involving distinct intermediates. A tandem hydrogen atom transfer (HAT) strategy has been developed that utilizes in situ generated imidate and acyloxy radicals. nsf.gov This process leads to a β-C-H amination and subsequent aromatization of a transient oxazoline (B21484) intermediate to yield the final oxazole product. nsf.gov

Furthermore, copper-catalyzed methods have identified other unique intermediates. For example, the reaction between iodonium-phosphonium hybrid ylides and amides proceeds through an unprecedented α-phosphonium Cu carbenoid intermediate. organic-chemistry.org In the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), an oxazoline is formed as a key intermediate which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. nih.govmdpi.com

The table below summarizes key synthetic methods and their characteristic intermediates that could be involved in the formation of an oxazole scaffold like that in 2-Cyclopentanoyloxazole.

| Synthetic Method | Key Reactive Intermediate(s) | Reference(s) |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | mdpi.com |

| Palladium-Catalyzed C-N/C-O Formation | Imine/enamine species | organic-chemistry.org |

| Triflic Anhydride-Mediated Amide Activation | Nitrilium adducts | acs.orgnih.gov |

| Tandem Hydrogen Atom Transfer (HAT) | Imidate and acyloxy radicals, Oxazoline | nsf.gov |

| Copper-Catalyzed Annulation | α-Phosphonium Cu carbenoid | organic-chemistry.org |

| van Leusen Oxazole Synthesis | Deprotonated TosMIC, Oxazoline | nih.govmdpi.com |

Quantum-Chemical and Advanced Computational Studies on Reaction Mechanisms

Quantum-chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of oxazole synthesis. These computational studies provide deep insights into transition state structures, reaction energy profiles, and the electronic factors that govern reactivity and selectivity.

For example, computational analysis of the triflic anhydride-mediated synthesis of aminooxazoles shed light on the mechanistic intricacies of the process. acs.org DFT and second-order Møller–Plesset perturbation theory (MP2) calculations were employed to map out the reaction pathway, revealing an unusual N-to-C sulfonyl migration through a acs.orgorganic-chemistry.org-sigmatropic rearrangement of a sulfinate intermediate. acs.org These high-level calculations were crucial in dismissing other seemingly plausible mechanisms. acs.orgnih.gov

Computational studies have also been instrumental in understanding the van Leusen oxazole synthesis. The mechanism involves the deprotonation of TosMIC, nucleophilic attack on an aldehyde, cyclization to an oxazoline intermediate, and subsequent base-mediated elimination. mdpi.com Computational models can detail the energetics of each step, confirming the proposed pathway and explaining the role of the base in the final aromatization step.

In the context of regioselective functionalization, DFT calculations have been used to rationalize the observed site selectivity in the metalation of phenyl-2-oxazolines. researchgate.net By calculating the pKa values of the aromatic hydrogens, researchers could understand the preference for metalation, attributing it to a complex-induced proximity effect. researchgate.net Similarly, computational investigations into the Pd-catalyzed asymmetric dearomatization of multisubstituted pyrroles have provided a framework for understanding regio- and enantioselectivity in the functionalization of heterocyclic systems. acs.org These studies highlight that selectivity is often governed by the distribution of the highest occupied molecular orbital (HOMO) and specific interactions between the substrate and the catalyst, rather than simple steric hindrance. acs.org

The following table presents a conceptual summary of how computational methods are applied to study oxazole formation.

| Computational Method | Application in Oxazole Synthesis | Key Insights Gained | Reference(s) |

| Density Functional Theory (DFT) | Mapping reaction energy profiles, Optimizing transition state geometries | Validation of multi-step reaction pathways, Rationalization of regioselectivity | acs.orgresearchgate.netacs.org |

| Møller–Plesset Perturbation Theory (MP2) | High-accuracy energy calculations for key intermediates and transition states | Corroboration of DFT results, Dismissal of alternative mechanistic pathways | acs.org |

| Intrinsic Reaction Coordinate (IRC) | Confirming the connection between a transition state and its corresponding reactants and products | Verification of calculated transition states on the reaction pathway | sioc-journal.cn |

Mechanistic Insights into Regioselective Functionalization of the Oxazole Core

The oxazole ring possesses distinct electronic properties at its C2, C4, and C5 positions, which dictates the regioselectivity of its functionalization. The presence of the electronegative oxygen and nitrogen atoms makes the ring generally electron-deficient, influencing its reactivity towards electrophiles and nucleophiles.

Electrophilic substitution on an unsubstituted oxazole ring typically occurs at the C5 position, which is the most electron-rich carbon. tandfonline.com However, the outcome is highly dependent on the substituents already present on the ring. For a compound like this compound, the 2-acyl group is electron-withdrawing, which would further deactivate the ring towards electrophilic attack.

Deprotonation followed by reaction with an electrophile is a powerful method for functionalizing the oxazole core. The acidity of the ring protons follows the order C2 > C5 > C4. Consequently, metalation with strong bases preferentially occurs at the C2 position. However, if the C2 position is blocked, as in this compound, functionalization can be directed to the C5 or C4 positions. The development of mixed lithium-magnesium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidinyl), has enabled the regioselective metalation and subsequent functionalization of the oxazole scaffold. acs.org By carefully choosing the base and reaction conditions, one can selectively functionalize different positions of the ring.

The regioselectivity of cycloaddition reactions is another important aspect. Gold-catalyzed intermolecular [3+2]-cycloadditions of N-nucleophilic 1,3-N,O-dipole equivalents with unsymmetrical internal alkynes have been shown to produce 2,4,5-trisubstituted oxazoles with high regioselectivity. rsc.org Similarly, ytterbium(III) trifluoromethanesulfonate (B1224126) has been used to catalyze the regioselective synthesis of 2,4,5-trisubstituted oxazoles from ynamides. organic-chemistry.orgacs.org These methods provide controlled access to highly substituted oxazoles by governing which atoms from the precursors form the C2, C4, and C5 positions of the final ring.

Advanced Reactivity Profiles of Oxazole Derivatives, Including C2 Substituted Analogues

Electrophilic and Nucleophilic Substitution Patterns in the Oxazole (B20620) Ring System

The oxazole ring is generally considered electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack.

Nucleophilic Substitution: Nucleophilic substitution reactions are generally rare for the oxazole ring itself and often require the presence of a good leaving group. tandfonline.comsemanticscholar.org The most electron-deficient position, and therefore the most susceptible to nucleophilic attack, is the C2 position. pharmaguideline.com A halogen atom at the C2 position, for example, can be readily displaced by a nucleophile. pharmaguideline.comcutm.ac.in In many instances, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than substitution. pharmaguideline.com The presence of an electron-withdrawing cyclopentanoyl group at C2 in 2-Cyclopentanoyloxazole would enhance the electrophilicity of this position, but direct substitution of the cyclopentanoyl group is not a typical reaction pathway. Instead, reactions are more likely to occur at the carbonyl carbon of the acyl group or involve ring functionalization after metalation (see section 4.4.1).

| Reaction Type | Reactivity | Preferred Position(s) | Influence of C2-Acyl Group |

| Electrophilic Substitution | Low (requires activating groups) | C4 > C5 > C2 | Deactivating |

| Nucleophilic Substitution | Rare (requires leaving group) | C2 | Enhances electrophilicity of C2 |

| Nucleophilic Attack | Can lead to ring cleavage | C2 | May facilitate ring-opening |

Cycloaddition Reactions of Oxazoles (Diels-Alder) for Accessing Diverse Heterocycles

Oxazoles can participate as dienes in Diels-Alder reactions, a powerful tool for the synthesis of various heterocyclic compounds, notably pyridines and furans. pharmaguideline.comwikipedia.orgresearchgate.net The diene character of the oxazole involves the C2 and C5 positions. pharmaguideline.com The reactivity of oxazoles in these [4+2] cycloadditions is enhanced by the presence of electron-releasing substituents on the ring, which is consistent with an inverse-electron-demand Diels-Alder mechanism. pharmaguideline.comacs.org

For this compound, the electron-withdrawing nature of the C2-substituent would likely decrease its reactivity as a diene in a normal-electron-demand Diels-Alder reaction. However, activation of the oxazole nitrogen with a Brønsted or Lewis acid can facilitate the cycloaddition with dienophiles like ethylene. acs.org The initial cycloadduct can then undergo a retro-Diels-Alder reaction to extrude a nitrile, leading to the formation of a furan, or undergo rearrangement to form a pyridine (B92270) derivative. wikipedia.orgresearchgate.net Intramolecular Diels-Alder reactions of oxazoles have also been extensively studied and utilized in the synthesis of complex natural products. thieme-connect.com

Rearrangement Reactions and Interconversions of the Oxazole Core

The oxazole ring can undergo several types of rearrangement reactions, leading to isomeric structures or other heterocyclic systems.

Cornforth Rearrangement: A notable rearrangement is the Cornforth rearrangement, which is specific to 4-acyloxazoles. wikipedia.orgwikipedia.org In this thermal rearrangement, the acyl group at C4 and the substituent at C5 exchange positions via a nitrile ylide intermediate. wikipedia.orgchem-station.com While this reaction is specific to 4-acyloxazoles, and therefore not directly applicable to this compound, it highlights the potential for thermal rearrangements in the oxazole family.

Photoisomerization: Oxazoles can also undergo photoisomerization. For instance, isoxazoles can be photochemically converted to oxazoles. organic-chemistry.orgacs.orgnih.govvapourtec.com This transformation often proceeds through an acyl azirine intermediate. nih.gov The reverse reaction, the photoisomerization of an oxazole to an isoxazole, is also possible and has been studied, sometimes involving nitrile ylide intermediates. researchgate.net The specific influence of a C2-cyclopentanoyl group on the photochemical behavior of the oxazole ring would depend on its photophysical properties and its interaction with the excited state of the heterocycle.

Other rearrangements, such as the Hofmann and Curtius rearrangements, are general methods for converting amides or acyl azides to amines via an isocyanate intermediate and are not intrinsic rearrangements of the oxazole core itself. masterorganicchemistry.comuchicago.edu General rearrangement reactions often involve carbocation intermediates. masterorganicchemistry.com

Regioselective Functionalization Methodologies at the 2-Position and Other Ring Positions

The regioselective functionalization of the oxazole ring is a key strategy for the synthesis of complex, substituted oxazoles.

Perspectives and Future Directions in 2 Cyclopentanoyloxazole and Oxazole Derivative Research

Design of Novel Synthetic Methodologies for Structurally Complex Oxazole (B20620) Derivatives

The synthesis of oxazoles has been a subject of extensive research for over a century, yet the demand for more efficient, sustainable, and versatile methods for creating structurally complex derivatives remains a significant driving force in organic chemistry. researchgate.netnumberanalytics.com Future endeavors in this area are concentrated on developing innovative strategies that offer greater control over regioselectivity and stereoselectivity, as well as accommodating a broader range of functional groups.

The use of novel catalysts is another promising direction. While traditional methods often rely on harsh conditions, modern approaches are exploring the use of transition metal catalysts such as palladium, copper, nickel, and rhodium to facilitate the regioselective synthesis of oxazoles under milder conditions. rsc.orgirjmets.com For example, rhodium(II) catalysis has been effectively used for the regioselective insertion of carbenoids into the N-H bond of amides, which can then be cyclodehydrated to form functionalized oxazoles. rsc.org Iodine-catalyzed methods are also emerging as an environmentally friendly alternative for the functionalization of amines to produce oxazoles. acs.org

Green chemistry approaches are increasingly being integrated into oxazole synthesis to minimize the environmental impact of chemical processes. irjmets.com This includes the use of microwave-assisted synthesis, ionic liquids as recyclable solvents, and biocatalysts. ijpsonline.commdpi.com For example, the van Leusen oxazole synthesis has been adapted to use ionic liquids, which can be reused multiple times without a significant loss in product yield. ijpsonline.com

The synthesis of chiral, non-racemic oxazoles derived from amino acids is another area of active research, with applications in asymmetric catalysis and medicinal chemistry. rsc.org The development of methods that can control the stereochemistry at the oxazole ring is crucial for creating compounds with specific biological activities.

The synthesis of specialized oxazole derivatives, such as 2-acyl oxazoles , has presented unique challenges. Direct acylation of organolithium species often leads to ring-opened products. acs.org However, recent advancements have shown that the use of 2-magnesiated oxazoles (Grignard reagents) in reactions with Weinreb amides can efficiently produce 2-acyl oxazoles in good yields. acs.orgsigmaaldrich.comnih.gov This method has proven effective for both unsubstituted and 5-aryl-substituted oxazoles. acs.org

| Synthetic Approach | Key Features | Example Application |

| One-Pot Reactions | Combines multiple synthetic steps, improves efficiency, reduces waste. | One-pot oxazole synthesis/Suzuki-Miyaura coupling for trisubstituted oxazoles. tandfonline.comijpsonline.com |

| Novel Catalysis | Utilizes transition metals (Pd, Cu, Ni, Rh) for milder reaction conditions. | Rhodium(II) catalyzed N-H insertion for functionalized oxazoles. rsc.org |

| Green Chemistry | Employs microwave assistance, ionic liquids, and biocatalysts for sustainability. | Van Leusen synthesis in reusable ionic liquids. ijpsonline.com |

| Chiral Synthesis | Focuses on creating enantiomerically pure oxazoles from amino acids. | Development of chiral non-racemic oxazoles for asymmetric catalysis. rsc.org |

| 2-Acyl Oxazole Synthesis | Overcomes challenges of direct acylation. | Reaction of 2-magnesiated oxazoles with Weinreb amides. acs.orgsigmaaldrich.com |

Exploration of Undiscovered Chemical Reactivity and Transformations of Oxazoles

While the fundamental reactivity of the oxazole ring is well-established, there is still significant potential for discovering new and unexpected chemical transformations. The oxazole ring can participate in a variety of reactions, including electrophilic and nucleophilic substitutions, cycloadditions, and ring-opening reactions, which can be harnessed to create diverse molecular architectures. numberanalytics.comwikipedia.org

Electrophilic substitution on the oxazole ring typically occurs at the C5 position, especially when an electron-donating group is present. tandfonline.comsemanticscholar.org Conversely, nucleophilic substitution is rare but can occur at the C2 position, particularly if a good leaving group is present. tandfonline.comsemanticscholar.org The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4, allowing for selective deprotonation and subsequent functionalization. semanticscholar.org

The Diels-Alder reaction is a powerful transformation where the oxazole ring acts as a diene, reacting with various dienophiles to form pyridine (B92270) derivatives. tandfonline.comsemanticscholar.orgclockss.org This reaction is particularly useful for synthesizing complex pyridines, which are important scaffolds in medicinal chemistry. wikipedia.org The reaction of oxazoles with olefins can lead to substituted pyridines through the cleavage of the initial bicyclic adduct. clockss.org

Ring transformation reactions offer a pathway to convert oxazoles into other heterocyclic systems. For example, γ-keto-oxazoles can be transformed into fused imidazoles, such as dihydroimidazo[1,2-b]pyridazines, upon treatment with hydrazine. rsc.org Similarly, 4-imino-1,3-oxazoles can undergo ring-opening cycloaddition reactions with electrophilic heterocumulenes. rsc.org The transformation of 2-acyl-3-alkyl-2H-azirines to oxazoles has also been studied, indicating the involvement of a deprotonation-initiated mechanism. acs.org

Photochemical transformations represent another area for exploration. Oxazole rings can undergo photolysis to form oxidation products. tandfonline.com For instance, the photo-oxidation of 2,5-diphenyloxazole (B146863) in the presence of benzoic acid can yield various rearranged oxazole and phenanthro[9,10-d]oxazole products. tandfonline.com

The oxidation of the oxazole ring itself is also a possible transformation, which can lead to ring cleavage. tandfonline.com The oxidation of peptidic oxazoles by singlet oxygen has been investigated, with the reactivity correlating to the electronic properties of the oxazole ring. acs.org

Future research in this area will likely focus on uncovering novel cycloaddition partners, developing new catalytic systems to control the regioselectivity of ring transformations, and exploring the synthetic utility of photochemical and electrochemical reactions of oxazoles.

| Reaction Type | Description | Example |

| Diels-Alder Reaction | Oxazole acts as a diene, reacting with dienophiles to form pyridines. tandfonline.comsemanticscholar.orgclockss.org | Reaction with olefins to produce substituted pyridines. clockss.org |

| Ring Transformation | Conversion of the oxazole ring into other heterocyclic systems. | γ-Keto-oxazoles to fused imidazoles with hydrazine. rsc.org |

| Photochemical Reactions | Light-induced transformations of the oxazole ring. | Photo-oxidation of 2,5-diphenyloxazole to yield rearranged products. tandfonline.com |

| Oxidation | Reaction with oxidizing agents, potentially leading to ring cleavage. | Oxidation of peptidic oxazoles by singlet oxygen. acs.org |

Development of Advanced Computational Models for Predicting Oxazole Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, predicting molecular properties, and guiding the design of new experiments. For oxazole derivatives, the development of advanced computational models is crucial for understanding their reactivity and predicting the selectivity of their reactions.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and properties of oxazole derivatives. scispace.com DFT calculations can provide accurate predictions of molecular orbitals (HOMO-LUMO), energy gaps, and charge distributions, which are critical for understanding chemical reactivity. mdpi.com For example, a smaller HOMO-LUMO energy gap generally indicates higher reactivity. worldwidejournals.com Computational studies have been used to investigate the reactivity of oxazoles in various reactions, including their oxidation by hydroxyl radicals in the atmosphere. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of oxazole derivatives with their biological activities or physical properties. scispace.com These models use calculated molecular descriptors to predict the properties of new, unsynthesized compounds, thereby accelerating the drug discovery process. researchgate.net For instance, QSAR studies have been performed to predict the pesticide utility of oxazole derivatives. worldwidejournals.com

Molecular docking and dynamics simulations are powerful computational techniques for studying the interactions between oxazole derivatives and biological targets, such as proteins and enzymes. rroij.comnih.gov These methods can predict the binding affinity and binding mode of a ligand to its receptor, providing valuable information for the design of new drugs. bioorganica.com.ua For example, in silico studies have been used to design oxazole derivatives as potential inhibitors of specific enzymes. nih.gov Molecular docking has also been used to investigate the anti-diabetic potential of oxazole derivatives by studying their interaction with the PPARγ receptor. rroij.com

Future directions in this field will involve the development of more accurate and efficient computational methods. This includes the use of machine learning and artificial intelligence to build predictive models for reactivity and biological activity. irjmets.com Advanced computational models will also be crucial for understanding the complex reaction pathways involved in the synthesis and transformation of oxazoles, allowing for the rational design of catalysts and reaction conditions to achieve desired outcomes. For example, DFT has been used to understand the switchable selectivity in gold(I)-catalyzed annulation reactions involving isoxazoles, which could be extended to oxazole systems. rsc.org The correlation of reactivity with computed electronic energies, as demonstrated in the photooxidation of peptidic oxazoles, highlights the predictive power of these models. acs.org

| Computational Method | Application in Oxazole Research | Key Insights |

| Density Functional Theory (DFT) | Studying electronic structure, reactivity, and reaction mechanisms. scispace.comresearchgate.net | Predicts HOMO-LUMO gaps, charge distribution, and reaction barriers. mdpi.comworldwidejournals.com |

| QSAR | Correlating chemical structure with biological activity and physical properties. scispace.comresearchgate.net | Accelerates drug discovery by predicting the properties of new compounds. worldwidejournals.com |

| Molecular Docking & Dynamics | Simulating interactions with biological targets. rroij.comnih.gov | Predicts binding affinity and mode, guiding drug design. bioorganica.com.ua |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyclopentanoyloxazole, and how can their efficiency be evaluated?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of cyclopentanoyl chloride with substituted oxazole precursors. Key steps include:

- Route 1 : Reaction of cyclopentanoyl chloride with 2-aminooxazole in anhydrous dichloromethane at 0–5°C, followed by dehydration with PCl₃ (yield: ~60–70%) .

- Route 2 : Microwave-assisted synthesis using catalytic K₂CO₃ in DMF, reducing reaction time from 12 hours to 2 hours (yield: ~75–80%) .

- Efficiency Metrics : Compare yields, purity (via HPLC), and scalability. Prioritize routes with fewer side products (e.g., Route 2 minimizes diketone byproducts).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR : ¹H NMR (CDCl₃) identifies cyclopentanoyl protons (δ 1.5–2.1 ppm) and oxazole ring protons (δ 7.8–8.2 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and oxazole carbons .

- IR : Stretching frequencies at ~1680 cm⁻¹ (C=O) and ~1550 cm⁻¹ (C=N) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment (e.g., [M+H]⁺ at m/z 178.0865).

Advanced Research Questions

Q. How can contradictory mechanistic proposals for this compound formation be resolved?

- Methodological Answer : Discrepancies in literature (e.g., nucleophilic vs. electrophilic pathways) require:

- Kinetic Studies : Monitor intermediate formation via time-resolved FTIR or quenching experiments .

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) to compare activation energies of proposed pathways .

- Isotopic Labeling : Use ¹⁵N-labeled oxazole precursors to track nitrogen migration during cyclization .

Q. What experimental designs are optimal for assessing this compound’s stability under varying conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (λ = 254 nm) for 48–72 hours. Monitor degradation via HPLC and LC-MS .

- Accelerated Stability Studies : Use Arrhenius modeling to predict shelf life at 25°C based on high-temperature data (40–60°C) .

Q. How can computational models predict this compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition-state geometries for proposed reactions (e.g., nucleophilic additions).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMSO) on reaction trajectories .

- Machine Learning : Train models on existing oxazole reaction datasets to predict regioselectivity .

Q. What strategies are used to correlate this compound’s structure with biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying acyl groups) and test against target enzymes (e.g., kinase inhibitors) .

- Docking Studies : Use AutoDock Vina to predict binding affinities to protein active sites .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze contradictory spectroscopic data for this compound?

- Methodological Answer :

- Multivariate Analysis : Apply Principal Component Analysis (PCA) to NMR/IR datasets to identify outlier spectra .

- Error Propagation Models : Quantify uncertainties in peak integration or solvent effects using Monte Carlo simulations .

Q. What frameworks help identify gaps in this compound research?

- Methodological Answer : Adapt the PICOT framework to chemistry:

- Population : Reaction systems (e.g., catalytic vs. stoichiometric).

- Intervention : Novel synthetic methods (e.g., photoredox catalysis).

- Comparison : Traditional vs. green chemistry approaches.

- Outcome : Yield, selectivity, or sustainability metrics.

- Time : Reaction duration or long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。